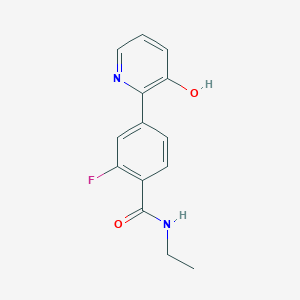

N-ethyl-2-fluoro-4-(3-hydroxypyridin-2-yl)benzamide

Description

N-ethyl-2-fluoro-4-(3-hydroxypyridin-2-yl)benzamide is a benzamide derivative characterized by an ethyl group at the amide nitrogen, a fluorine atom at the 2-position of the benzene ring, and a 3-hydroxypyridin-2-yl substituent at the 4-position.

Properties

IUPAC Name |

N-ethyl-2-fluoro-4-(3-hydroxypyridin-2-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O2/c1-2-16-14(19)10-6-5-9(8-11(10)15)13-12(18)4-3-7-17-13/h3-8,18H,2H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEGONVYOQCCPQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C=C(C=C1)C2=C(C=CC=N2)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70683167 | |

| Record name | N-Ethyl-2-fluoro-4-(3-hydroxypyridin-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70683167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261895-99-1 | |

| Record name | N-Ethyl-2-fluoro-4-(3-hydroxypyridin-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70683167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-fluoro-4-(3-hydroxypyridin-2-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions . Another approach involves the nucleophilic substitution of polyfluoropyridines, where the fluorine atoms are selectively replaced by nucleophiles such as amines .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This could include scaling up the Suzuki–Miyaura coupling reaction and employing continuous flow reactors to enhance reaction efficiency and control .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-fluoro-4-(3-hydroxypyridin-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxypyridinyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypyridinyl group can yield pyridine ketones, while nucleophilic substitution of the fluorine atom can produce various substituted benzamides .

Scientific Research Applications

N-ethyl-2-fluoro-4-(3-hydroxypyridin-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl-2-fluoro-4-(3-hydroxypyridin-2-yl)benzamide involves its interaction with specific molecular targets. The hydroxypyridinyl group can form hydrogen bonds with active sites of enzymes or receptors, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzamide derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of N-ethyl-2-fluoro-4-(3-hydroxypyridin-2-yl)benzamide with structurally or functionally related compounds.

Substituent Effects on Enzymatic Inhibition

PCAF HAT Inhibitors (): Compounds like 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide (79% inhibition at 100 μM) highlight the importance of long acyl chains at the 2-position for PCAF HAT inhibition . In contrast, the target compound lacks an acyl group but features a 2-fluoro substituent and a hydroxypyridinyl group.

Structural Comparison Table:

The target compound’s 2-fluoro and 4-hydroxypyridinyl groups may synergize to enhance target binding compared to simpler analogs like anthranilic acid.

Fluorine Position and Heterocyclic Attachments

Fluorinated Benzamides in Patents (): Example 53 (2-fluoro-N-isopropylbenzamide) and compounds in EP 3 532 474 B1 (e.g., 5-fluoro-4-triazolopyridinyl derivatives) demonstrate that fluorine placement influences solubility and receptor interactions. For instance, 2-fluoro substitution in the target compound may improve metabolic stability compared to 5-fluoro analogs due to steric and electronic effects .

Neuroleptic Benzamides (): Amisulpride and sulpiride, which lack fluorine and hydroxypyridinyl groups, rely on sulfonamide or methoxy groups for dopamine receptor antagonism . The target compound’s fluorine and hydroxypyridinyl moieties may reduce off-target effects seen in classical neuroleptics while maintaining affinity for CNS targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.